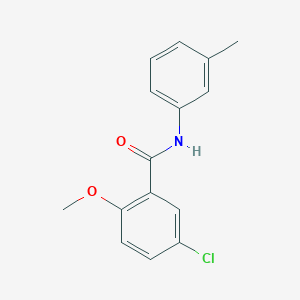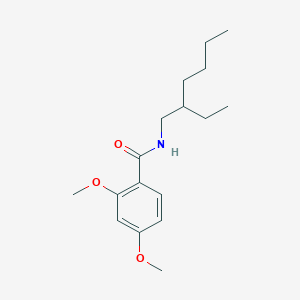![molecular formula C12H21N3OS2 B291576 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)
2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide is not fully understood, but it is believed to be related to its ability to modulate various cellular signaling pathways. It has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers and inflammatory cytokines in animal models of inflammation. It has also been found to inhibit the growth of various bacterial and fungal strains. In cancer cells, it has been shown to induce cell death and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide. One area of interest is its potential as a therapeutic agent for various inflammatory and infectious diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Another area of research is its potential as a lead compound for the development of novel anticancer agents. This will require further studies to assess its efficacy and toxicity in preclinical models. Overall, 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide is a promising compound with potential applications in various fields of research.
Synthesemethoden
The synthesis of 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide involves the reaction of 2-ethylhexanoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography. This synthesis method has been reported in various research articles and has been found to be reliable and reproducible.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide has been studied for its potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. Several research studies have reported the biological activities of this compound, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to have potential anticancer activity.
Eigenschaften
Molekularformel |
C12H21N3OS2 |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)hexanamide |
InChI |
InChI=1S/C12H21N3OS2/c1-4-7-8-9(5-2)10(16)13-11-14-15-12(18-11)17-6-3/h9H,4-8H2,1-3H3,(H,13,14,16) |
InChI-Schlüssel |
QPPLUUKWCGQLSI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=NN=C(S1)SCC |
Kanonische SMILES |
CCCCC(CC)C(=O)NC1=NN=C(S1)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



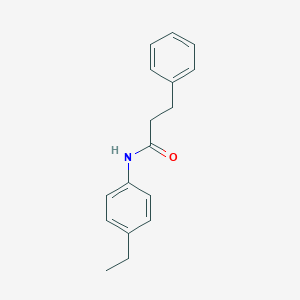
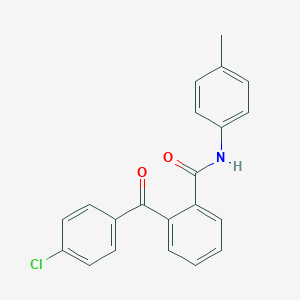

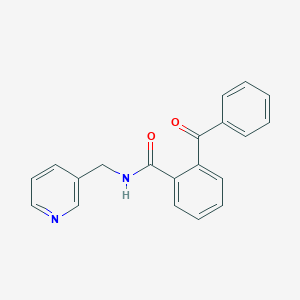
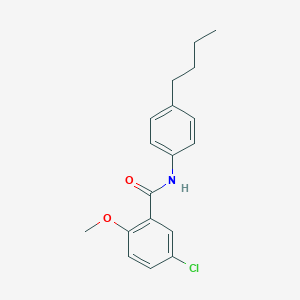
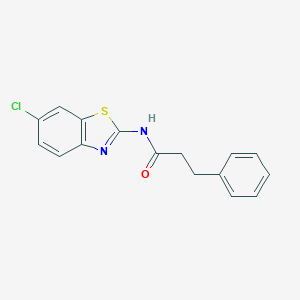

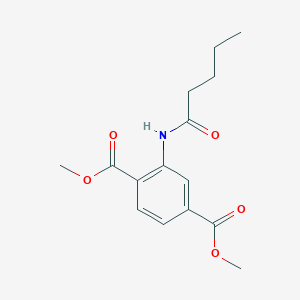
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)


